molecular formula C21H20ClN5O3 B2576153 N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1261017-62-2

N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2576153
CAS No.: 1261017-62-2
M. Wt: 425.87
InChI Key: CJZKZYGIWWHGJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H20ClN5O3 and its molecular weight is 425.87. The purity is usually 95%.
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Scientific Research Applications

H1-antihistaminic Agents

A study by Alagarsamy et al. (2009) on 4-(3-Methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones showcases the potential of similar compounds as H1-antihistaminic agents. The compounds exhibited significant in vivo H1-antihistaminic activity in guinea pigs, offering protection from histamine-induced bronchospasm. This suggests the chemical structure's utility in developing new classes of antihistamines with potentially reduced sedative effects, as compared to traditional antihistamines like chlorpheniramine maleate (Alagarsamy et al., 2009).

Copper-Catalyzed Synthesis

An et al. (2017) demonstrated a diversified synthesis approach for 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives using a Ugi four-component reaction followed by a copper-catalyzed tandem reaction. This method allows for rapid access to complex fused tricyclic scaffolds, highlighting the versatility of such compounds in synthetic chemistry for creating structurally diverse molecules (An et al., 2017).

Anticancer Activity

Research by Reddy et al. (2015) on 1,2,4-triazolo[4,3-a]-quinoline derivatives, including urea derivatives from similar chemical scaffolds, revealed significant anticancer activity against human neuroblastoma and colon carcinoma cell lines. This indicates the potential of such compounds in anticancer drug development, showcasing their ability to target and inhibit cancer cell growth (Reddy et al., 2015).

Adenosine Receptor Antagonists

Catarzi et al. (2005) explored 1,2,4-Triazolo[1,5-a]quinoxaline derivatives as selective human A3 adenosine receptor antagonists. The study found that these compounds could serve as potent antagonists, with potential implications in designing drugs for conditions modulated by adenosine receptors, such as inflammatory or cardiovascular diseases (Catarzi et al., 2005).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O3/c1-3-6-18-24-25-20-21(29)26(15-7-4-5-8-16(15)27(18)20)12-19(28)23-14-11-13(22)9-10-17(14)30-2/h4-5,7-11H,3,6,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZKZYGIWWHGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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